1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Description
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative featuring a fluorobenzyl group at position 1 and a piperidin-4-yl moiety at position 2. It is synthesized as a hydrochloride salt to enhance solubility and stability. Key physicochemical properties include:
- Molecular Formula: C₁₆H₂₄ClN₃O
- Molecular Weight: 309.83 g/mol
- Purity: ≥98% (HPLC)
- Storage: 2–8°C, light-sensitive .
This compound is utilized in drug discovery, particularly in targeting enzymes or receptors where the fluorobenzyl and piperidine groups contribute to binding affinity and selectivity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRJWSLOJNDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoimidazole intermediate.
Attachment of the Fluorobenzyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H21ClFN3
- Molecular Weight : 345.84 g/mol
- CAS Number : 1420975-03-6
This structure indicates the presence of both a benzimidazole core and a piperidine moiety, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating promising results in preclinical trials .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .
Central Nervous System (CNS) Effects
Given its piperidine structure, this compound may interact with neurotransmitter systems in the brain. Research is ongoing to explore its potential as a treatment for neurological disorders such as anxiety and depression. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors, which are critical targets in CNS pharmacotherapy .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzimidazole compounds, including the hydrochloride form of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. The results indicated that these compounds inhibited tumor growth in xenograft models of breast cancer by targeting specific oncogenic pathways .
Case Study 2: Antimicrobial Screening
Another study focused on screening benzimidazole derivatives for antimicrobial activity against common pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations:
- Fluorobenzyl vs. Chlorobenzyl : The electron-withdrawing fluorine in the target compound may enhance metabolic stability compared to the chlorine analog .
- Piperidin-4-yl vs.
- Hydrochloride Salt vs. Free Base : Salt formation (e.g., hydrochloride) improves aqueous solubility, critical for bioavailability .
Physicochemical and Stability Data
- Thermal Stability : The 4-chlorobenzyl analog () undergoes decomposition at ~250°C (TGA), while the hydrochloride salt form of the target compound likely exhibits higher stability .
- Solubility : The hydrochloride salt improves water solubility compared to neutral analogs like 2-(benzylthio)-1H-benzo[d]imidazole .
Biological Activity
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anti-inflammatory and possibly antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.
- Chemical Formula : C19H21ClFN3
- Molecular Weight : 345.84 g/mol
- CAS Number : 1420975-03-6
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including those similar to 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. A notable study identified a related compound that exhibited significant inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, the compound demonstrated an IC50 of 0.86 µM for NO and 1.87 µM for TNF-α, indicating potent anti-inflammatory activity .
Case Study 1: In Vivo Anti-inflammatory Effects
In a comparative study using a xylene-induced ear edema model in mice, a benzimidazole derivative demonstrated more potent in vivo anti-inflammatory effects than ibuprofen. This was measured by the reduction of ear swelling, highlighting the potential of such compounds in therapeutic applications for inflammatory conditions .
Case Study 2: Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships among various benzimidazole derivatives has provided insights into how modifications can enhance biological activity. For example, the introduction of different substituents on the piperidine ring has been shown to affect the potency of anti-inflammatory effects significantly. This SAR analysis is crucial for optimizing lead compounds for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, and what challenges arise during optimization?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole with piperidin-4-amine derivatives under reflux conditions. Challenges include controlling competing side reactions, such as unexpected N-demethylation or self-catalyzed N-diarylation, which can lead to byproducts like dimeric structures (e.g., 4 in ). Optimization requires careful temperature control, stoichiometric adjustments, and monitoring reaction progress via TLC or LC-MS .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., fluorobenzyl and piperidine moieties) .
- Mass Spectrometry (LC-MS/APCI-ESI): To confirm molecular weight (e.g., observed m/z = 331.9 [M+H]+ matches calculated C20H21N5) .
- Elemental Analysis (CHN): Validates empirical formula .
- Chromatography: HPLC or column chromatography (e.g., 1–10% MeOH:DCM gradient) for purity assessment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include:
- Avoiding direct water jets for fire suppression (use dry powder/CO2) to prevent splashing of flammable byproducts .
- Adherence to workplace air quality standards (e.g., GBZ 2.1-2007, EN 14042) for chemical exposure limits .
- Use of fume hoods and personal protective equipment (PPE) during synthesis due to potential respiratory irritants .
Advanced Research Questions
Q. How do unexpected reaction mechanisms, such as N-demethylation or self-catalyzed diarylation, impact synthesis outcomes?
During attempts to synthesize analogs of norastemizole, the title compound formed via an unusual pathway where 1-methylpiperidinamine underwent N-demethylation, followed by self-catalyzed N-diarylation. This suggests that intermediates like 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine act as rate-limiting species, which subsequently react faster with excess amine to form undesired dimers. Mechanistic studies using kinetic profiling and DFT calculations are recommended to elucidate these pathways .
Q. What methodologies are used to assess the compound's biological activity, such as histamine H1 receptor antagonism or antiplasmodial effects?
- Receptor Binding Assays: Radioligand displacement studies (e.g., [3H]-mepyramine for H1 receptor affinity) .
- Antiplasmodial Activity: Hemozoin formation inhibition assays to evaluate disruption of Plasmodium metabolism .
- Cytotoxicity Screening: SRB assays against human cell lines (e.g., MDA-MB-231) to determine GI50 values .
Q. How can conflicting data on cytotoxicity or receptor selectivity be resolved?
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation times). For example, cytotoxicity in MDA-MB-231 cells (GI50 at 0.4 µM) might not correlate with antiplasmodial efficacy. Resolution strategies include:
- Cross-validating results using orthogonal assays (e.g., flow cytometry vs. SRB).
- Conducting structure-activity relationship (SAR) studies to isolate pharmacophores responsible for target vs. off-target effects .
Q. What strategies mitigate challenges in purifying hydrophilic byproducts during synthesis?
Hydrophilic impurities (e.g., unreacted amines) can be removed via:
- pH-Controlled Extraction: Adjusting aqueous phase pH to ionize impurities, enhancing partition coefficients .
- Ion-Exchange Chromatography: Utilizing resins like Dowex® for selective binding of charged species .
- Recrystallization: Using polar solvents (e.g., ethanol/water mixtures) to improve crystal lattice formation .
Methodological Considerations
Q. How is computational modeling employed to predict binding modes with biological targets?
Docking studies (e.g., AutoDock Vina) simulate interactions between the compound's fluorobenzyl group and hydrophobic pockets in H1 receptors. Molecular dynamics (MD) simulations further refine binding stability by analyzing piperidine flexibility and solvent-accessible surface area (SASA) .
Q. What analytical techniques resolve spectral overlaps in NMR data for structural confirmation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
